molecular formula C20H19F2NO3 B3476195 9-[4-(difluoromethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

9-[4-(difluoromethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

Cat. No.: B3476195
M. Wt: 359.4 g/mol
InChI Key: YNZFJFWJBIWLSX-UHFFFAOYSA-N
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Description

9-[4-(Difluoromethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and an octahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(difluoromethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl precursor. One common method involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration and subsequent hydrogenation to yield 4-(difluoromethoxy)aniline .

The next step involves the condensation of 4-(difluoromethoxy)aniline with a suitable acridine derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to improve efficiency and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

9-[4-(Difluoromethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

9-[4-(Difluoromethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 9-[4-(difluoromethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[4-(Difluoromethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its octahydroacridine core and difluoromethoxyphenyl group make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

9-[4-(difluoromethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO3/c21-20(22)26-12-9-7-11(8-10-12)17-18-13(3-1-5-15(18)24)23-14-4-2-6-16(25)19(14)17/h7-10,17,20,23H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFJFWJBIWLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC(F)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[4-(difluoromethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
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9-[4-(difluoromethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
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9-[4-(difluoromethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

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